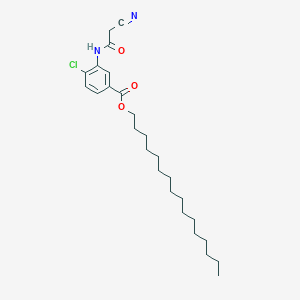
Hexadecyl 4-chloro-3-(2-cyanoacetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyl 4-chloro-3-(2-cyanoacetamido)benzoate is a chemical compound that belongs to the class of cyanoacetamides It is characterized by the presence of a hexadecyl chain, a chloro-substituted benzene ring, and a cyanoacetamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 4-chloro-3-(2-cyanoacetamido)benzoate typically involves the cyanoacetylation of amines. One common method is the reaction of hexadecylamine with 4-chloro-3-(2-cyanoacetamido)benzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Hexadecyl 4-chloro-3-(2-cyanoacetamido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Condensation Reactions: The cyanoacetamido group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).
Condensation Reactions: Often performed in the presence of acidic or basic catalysts, such as p-toluenesulfonic acid (PTSA) or sodium hydroxide (NaOH).
Reduction Reactions: Conducted under anhydrous conditions with a strong reducing agent like LiAlH4.
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives.
Condensation Reactions: Synthesis of various heterocyclic compounds.
Reduction Reactions: Production of amine derivatives.
Aplicaciones Científicas De Investigación
Hexadecyl 4-chloro-3-(2-cyanoacetamido)benzoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and coatings with specific properties
Mecanismo De Acción
The mechanism of action of Hexadecyl 4-chloro-3-(2-cyanoacetamido)benzoate involves its interaction with specific molecular targets. The cyanoacetamido group can act as a nucleophile, participating in various biochemical reactions. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission .
Comparación Con Compuestos Similares
Hexadecyl 4-chloro-3-(2-cyanoacetamido)benzoate can be compared with other similar compounds, such as:
Ethyl 4-cyanoacetamido benzoate: Lacks the hexadecyl chain and chloro substitution, resulting in different chemical properties and applications.
This compound analogs: Variations in the alkyl chain length or substituents on the benzene ring can lead to differences in reactivity and biological activity
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable for research and industrial applications
Propiedades
Número CAS |
189224-02-0 |
|---|---|
Fórmula molecular |
C26H39ClN2O3 |
Peso molecular |
463.1 g/mol |
Nombre IUPAC |
hexadecyl 4-chloro-3-[(2-cyanoacetyl)amino]benzoate |
InChI |
InChI=1S/C26H39ClN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-32-26(31)22-16-17-23(27)24(21-22)29-25(30)18-19-28/h16-17,21H,2-15,18,20H2,1H3,(H,29,30) |
Clave InChI |
FSUPIOJYSVHQRT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















